

A Senior Application Scientist's Guide to 2-(Trifluoromethyl)cyclopentanone

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Compound of Interest

Compound Name: **2-(Trifluoromethyl)cyclopentanone**

Cat. No.: **B1588885**

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Abstract

2-(Trifluoromethyl)cyclopentanone is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group onto the cyclopentanone scaffold imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects. These characteristics make it a valuable synthetic building block for creating complex molecules with enhanced biological activity and tailored properties. This guide provides an in-depth analysis of its structure, properties, synthesis, and applications, offering a technical resource for professionals engaged in advanced chemical research and development.

Compound Identification and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and characteristics. **2-(Trifluoromethyl)cyclopentanone** is unambiguously identified by its unique CAS (Chemical Abstracts Service) number and molecular structure.

- Compound Name: **2-(Trifluoromethyl)cyclopentanone**
- CAS Number: 95524-19-9[1][2][3]

- Molecular Formula: C₆H₇F₃O[1][2][3]

Structural Analysis: The molecule consists of a five-membered cycloalkanone ring (cyclopentanone) substituted at the alpha-carbon (position 2) with a trifluoromethyl group (-CF₃). The strong electronegativity of the fluorine atoms significantly influences the electron density of the adjacent carbonyl group, enhancing its electrophilicity. This structural feature is pivotal to its reactivity and its utility as an intermediate in chemical synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

Property	Value	Source
Molecular Weight	152.11 g/mol	[1][2][3]
IUPAC Name	2-(trifluoromethyl)cyclopentan-1-one	[3]
SMILES	O=C1C(C(F)(F)F)CCC1	[2]
Storage Conditions	Store in freezer, under -20°C, sealed in dry conditions	[2]
Hazards	Flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation	[3]

Note: Experimental data such as boiling point, density, and refractive index are not consistently reported across public sources. Researchers should refer to the specific certificate of analysis from their supplier or perform their own characterization.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of α -trifluoromethyl ketones is a well-explored area of organic chemistry, driven by the importance of these motifs in pharmaceuticals.^{[4][5]} Several general strategies can be adapted for the preparation of **2-(Trifluoromethyl)cyclopentanone**. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Common synthetic strategies include:

- Nucleophilic Trifluoromethylation: This is one of the most common approaches, involving the reaction of an activated carboxylic acid derivative (like an ester or acyl chloride) with a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF_3), often called the Ruppert-Prakash reagent.^[4]
- Oxidation of Precursors: The oxidation of the corresponding secondary alcohol, 2-(trifluoromethyl)cyclopentanol, provides a direct route to the ketone.^[4]
- Radical Trifluoromethylation: Modern methods increasingly employ photoredox catalysis to generate trifluoromethyl radicals that can react with olefins or other precursors to form the desired ketone.^{[6][7]}

Workflow Example: Nucleophilic Trifluoromethylation of a Cyclopentanone Enolate Precursor

This protocol illustrates a conceptual pathway for synthesis, a common strategy for forming C-C bonds at the α -position of a ketone.

Step 1: Enolate Formation

- Procedure: Cyclopentanone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., Argon or Nitrogen). A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is added dropwise to selectively deprotonate the α -carbon, forming the lithium enolate.
- Causality: A strong, sterically hindered base like LDA is crucial to ensure rapid and complete deprotonation, minimizing self-condensation side reactions of the cyclopentanone starting material. The low temperature is essential to maintain the stability of the resulting enolate.

Step 2: Electrophilic Trifluoromethylation

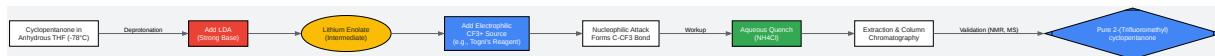
- Procedure: An electrophilic trifluoromethylating agent (e.g., a hypervalent iodine compound like Togni's reagent) is added to the enolate solution at -78 °C. The reaction is allowed to stir for several hours, gradually warming to room temperature.
- Causality: The electron-rich enolate acts as a nucleophile, attacking the electrophilic trifluoromethyl source. This forms the crucial carbon-CF₃ bond at the 2-position of the cyclopentanone ring.

Step 3: Workup and Purification

- Procedure: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- Causality: The aqueous quench protonates any remaining enolate and neutralizes the base. The subsequent extractions and washing steps serve to isolate the product from inorganic salts and other water-soluble impurities.

Step 4: Final Purification

- Procedure: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
- Validation: The purity of the final product, **2-(Trifluoromethyl)cyclopentanone**, is confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to validate its structure and confirm the absence of impurities.



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Caption: Conceptual workflow for the synthesis of **2-(Trifluoromethyl)cyclopentanone**.

Applications in Drug Development and Advanced Materials

The true value of **2-(Trifluoromethyl)cyclopentanone** lies in its application as a versatile synthetic intermediate. The trifluoromethyl group is a highly sought-after motif in medicinal chemistry, often referred to as a "bioisostere" for other chemical groups, which can enhance a drug candidate's metabolic stability, binding affinity, and cell membrane permeability.

- **Pharmaceutical Scaffolding:** The cyclopentane ring is a common structural element in many natural products and bioactive molecules.^{[8][9]} By using **2-(Trifluoromethyl)cyclopentanone** as a starting material, medicinal chemists can readily introduce the -CF₃ group into more complex drug candidates, potentially improving their pharmacokinetic profiles. For instance, it can serve as a precursor for synthesizing chiral multifunctional cyclopentenone derivatives, which are key intermediates in medicine.^[10]
- **Enzyme Inhibitors:** The electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. This allows the ketone to form stable hydrate or hemiacetal adducts with nucleophilic residues (like serine or cysteine) in an enzyme's active site. This property is exploited in the design of potent enzyme inhibitors, particularly for proteases and esterases.^[4]
- **Agrochemicals and Materials Science:** Beyond pharmaceuticals, fluorinated compounds are critical in the development of modern agrochemicals and advanced materials like polymers and liquid crystals. The unique properties imparted by the -CF₃ group can lead to products with enhanced thermal stability, specific optical properties, or increased pesticidal activity.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. Based on available GHS (Globally Harmonized System) data, **2-(Trifluoromethyl)cyclopentanone** presents several hazards.^[3]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Fire Safety: It is a flammable liquid and vapor.^[3] Keep away from heat, sparks, open flames, and hot surfaces. Use fire-extinguishing media appropriate for chemical fires.
- Health Hazards: The compound is harmful if swallowed and causes skin and eye irritation.^[3] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. It may also cause respiratory irritation; avoid inhaling vapors.^[3]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage in a freezer at or below -20°C is recommended.^[2]

Conclusion

2-(Trifluoromethyl)cyclopentanone is more than just a chemical structure; it is an enabling tool for innovation in the molecular sciences. Its unique combination of a reactive ketone and a property-enhancing trifluoromethyl group makes it a high-value building block for creating novel pharmaceuticals, advanced agrochemicals, and functional materials. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage its potential to solve complex scientific challenges.

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